molecular formula C65H85N11O13 B1683689 Tyrothricin CAS No. 1404-88-2

Tyrothricin

Cat. No.: B1683689
CAS No.: 1404-88-2
M. Wt: 1228.4 g/mol
InChI Key: NLJVXZFCYKWXLH-DXTIXLATSA-N
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Mechanism of Action

Target of Action

Tyrothricin, an antibiotic peptide complex, primarily targets Gram-positive bacteria and some fungal infections . It is produced and extracted from the aerobic Gram-positive bacillus Brevibacillus parabrevis . The complex is a mixture comprised of 60% tyrocidine cationic cyclic decapeptides and 40% neutral linear gramicidins .

Mode of Action

This compound interacts with its targets by disrupting their cell membranes . The tyrocidines in this compound have a β-sheet structure containing both L and D amino acids . This structure allows them to perturb the lipid bilayer of a microbe’s inner membrane by permeating the lipid phase of the membrane .

Biochemical Pathways

This compound affects the biochemical pathways related to cell membrane integrity. By disrupting the cell membranes of bacteria, it exerts a bactericidal effect, clearing the area of pathogenic bacteria and allowing the body to heal wounds or other damage to the skin .

Pharmacokinetics

The components of this compound are capable of disrupting eukaryotic cell membranes at high concentrations, resulting in toxicity . This manifests as hemolysis in systemic administration . It is thought that the cholesterol present in eukaryotic cells affords some resistance to the toxic mechanisms of this compound .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of cell membranes, leading to the death of the targeted microbes . This bactericidal effect helps clear the area of pathogenic bacteria, facilitating the healing of wounds or other skin damage .

Future Directions

Tyrothricin has been used therapeutically for about 60 years in the local treatment of infected skin and infected oro-pharyngeal mucous membranes . A study has reported that long-term use of topically applied this compound does not pose a major risk with respect to acquired resistance of originally susceptible gram-positive bacteria and yeasts . Another study has suggested that this compound could be a valuable addition to our therapeutic armamentarium in the treatment of infected skin .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Tyrothricin can be achieved through a combination of organic synthesis and fermentation.", "Starting Materials": [ "L-phenylalanine", "L-leucine", "L-valine", "L-isoleucine", "D-tryptophan", "D-tyrosine", "D-pipecolic acid", "Streptomyces griseus bacteria" ], "Reaction": [ "1. Ferment Streptomyces griseus bacteria in a nutrient-rich medium to produce Tyrothricin.", "2. Isolate Tyrothricin from the fermentation broth.", "3. Hydrolyze Tyrothricin to release the individual amino acids.", "4. Protect the amino groups of L-phenylalanine, L-leucine, L-valine, and L-isoleucine with a suitable protecting group such as Boc or Fmoc.", "5. Couple the protected amino acids with D-tryptophan and D-tyrosine using a coupling reagent such as DIC or HATU.", "6. Deprotect the protected amino acids to reveal the free amino groups.", "7. Cyclize the linear peptide using D-pipecolic acid as a cyclization agent.", "8. Purify the Tyrothricin peptide using chromatography techniques." ] }

CAS No.

1404-88-2

Molecular Formula

C65H85N11O13

Molecular Weight

1228.4 g/mol

IUPAC Name

3-[(3R,6S,9S,12S,15S,17S,20S,22R,25S,28S)-20-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-3,22,25-tribenzyl-15-[(4-hydroxyphenyl)methyl]-6-(2-methylpropyl)-2,5,8,11,14,18,21,24,27-nonaoxo-12-propan-2-yl-1,4,7,10,13,16,19,23,26-nonazabicyclo[26.3.0]hentriacontan-17-yl]propanoic acid

InChI

InChI=1S/C65H85N11O13/c1-38(2)32-49-60(84)74-52(36-42-20-12-7-13-21-42)65(89)76-31-15-23-53(76)63(87)73-51(34-41-18-10-6-11-19-41)61(85)70-47(33-40-16-8-5-9-17-40)57(81)48(37-54(67)78)71-59(83)46(28-29-55(79)80)68-50(35-43-24-26-44(77)27-25-43)62(86)75-56(39(3)4)64(88)69-45(22-14-30-66)58(82)72-49/h5-13,16-21,24-27,38-39,45-53,56,68,77H,14-15,22-23,28-37,66H2,1-4H3,(H2,67,78)(H,69,88)(H,70,85)(H,71,83)(H,72,82)(H,73,87)(H,74,84)(H,75,86)(H,79,80)/t45-,46-,47+,48-,49-,50-,51-,52+,53-,56-/m0/s1

InChI Key

NLJVXZFCYKWXLH-DXTIXLATSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)[C@@H](NC(=O)[C@@H](N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)O)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6

SMILES

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)O)CC(=O)O)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)C(NC(=O)C(NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)O)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6

Appearance

Solid powder

1404-88-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Tyrothricin;  Bactratycin;  Coltirot;  Dermotricine;  Ginotricina;  Hydrotricine;  Martricin;  Tyrex;  Solutricine; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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